Dibutyl naphthalene-2,6-dicarboxylate
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Overview
Description
Dibutyl naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C20H24O4 and a molecular weight of 328.41 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two butyl ester groups attached to the naphthalene ring at the 2 and 6 positions . This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl naphthalene-2,6-dicarboxylate can be synthesized through the esterification of naphthalene-2,6-dicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Naphthalene-2,6-dicarboxylic acid+2ButanolH2SO4Dibutyl naphthalene-2,6-dicarboxylate+2H2O
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of naphthalene-2,6-dicarboxylic acid and butanol into a reactor, along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dibutyl naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: Naphthalene-2,6-dicarbinol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyl naphthalene-2,6-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of dibutyl naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release naphthalene-2,6-dicarboxylic acid, which can then participate in various biochemical processes. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl naphthalene-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of butyl ester groups.
Diethyl naphthalene-2,6-dicarboxylate: Similar structure but with ethyl ester groups.
Naphthalene-2,6-dicarboxylic acid: The parent acid form without ester groups.
Uniqueness
Dibutyl naphthalene-2,6-dicarboxylate is unique due to its butyl ester groups, which impart specific solubility and reactivity properties. These properties make it suitable for applications where longer alkyl chains are advantageous, such as in the production of plasticizers and high-performance materials .
Properties
IUPAC Name |
dibutyl naphthalene-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-3-5-11-23-19(21)17-9-7-16-14-18(10-8-15(16)13-17)20(22)24-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFNKFGGJYQMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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